Silane, [2-(dimethylsilyl)ethyl]trimethyl-
Overview
Description
Silane, [2-(dimethylsilyl)ethyl]trimethyl- is an organosilicon compound with the molecular formula C7H20Si2 . It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its reactivity and is often utilized in organic synthesis and industrial processes .
Preparation Methods
The synthesis of Silane, [2-(dimethylsilyl)ethyl]trimethyl- typically involves the reaction of trimethylsilane with a suitable alkylating agent. One common method is the hydrosilylation of vinylsilanes with dimethylsilane in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
Silane, [2-(dimethylsilyl)ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include catalysts like platinum or rhodium for hydrosilylation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
Silane, [2-(dimethylsilyl)ethyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of Silane, [2-(dimethylsilyl)ethyl]trimethyl- involves the interaction of its silicon-hydrogen bonds with other molecules. In hydrosilylation reactions, the silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst, forming a new silicon-carbon bond . This process is facilitated by the catalyst, which activates the silicon-hydrogen bond and the double bond, allowing the reaction to proceed efficiently .
Comparison with Similar Compounds
Silane, [2-(dimethylsilyl)ethyl]trimethyl- can be compared with other similar organosilicon compounds such as:
Trimethylsilane: Similar in structure but lacks the ethyl group, making it less reactive in certain applications.
Dimethylsilane: Contains two methyl groups instead of three, affecting its reactivity and applications.
Triethylsilane: Has three ethyl groups, making it more bulky and less reactive in certain reactions.
The uniqueness of Silane, [2-(dimethylsilyl)ethyl]trimethyl- lies in its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
6231-75-0 |
---|---|
Molecular Formula |
C7H20Si2 |
Molecular Weight |
160.40 g/mol |
IUPAC Name |
2-dimethylsilylethyl(trimethyl)silane |
InChI |
InChI=1S/C7H20Si2/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
IVHZIUZQMOBVHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)CC[Si](C)(C)C |
Canonical SMILES |
C[SiH](C)CC[Si](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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